Boiling Point and Vapor Pressure Versus Positional Isomer 6-Hydroxy-6-methylheptan-2-one
The predicted boiling point of 4-hydroxy-6-methylheptan-2-one (219.5 ± 13.0 °C at 760 mmHg) is significantly lower than that of its positional isomer 6-hydroxy-6-methylheptan-2-one (245.9 °C at 760 mmHg) . This 26.4 °C difference reflects the impact of a secondary β-hydroxy ketone versus a tertiary hydroxy ketone on intermolecular hydrogen bonding, which directly affects distillation parameters critical for industrial purification [1].
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 219.5 ± 13.0 °C |
| Comparator Or Baseline | 6-Hydroxy-6-methylheptan-2-one: 245.9 °C |
| Quantified Difference | ~26.4 °C |
| Conditions | ACD/Labs Percepta predicted data (ChemSpider) vs. vendor-reported data |
Why This Matters
A lower boiling point enables energy-efficient distillation and reduces thermal decomposition risk during purification, making this specific isomer more cost-effective for large-scale synthesis.
- [1] PINPOOLS. 6-Hydroxy-6-methylheptan-2-one. Chemical procurement data sheet. View Source
